N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxy-5-isoxazolyl)propanamide is a synthetic organic compound that features a benzodioxole ring and an isoxazole ring. Compounds with these structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxy-5-isoxazolyl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be synthesized through a condensation reaction with formaldehyde.
Isoxazole Ring Formation: The isoxazole ring can be synthesized via a cyclization reaction involving hydroxylamine and an appropriate β-keto ester.
Amide Bond Formation: The final step involves coupling the benzodioxole and isoxazole intermediates through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzodioxole ring.
Reduction: Reduction reactions could target the amide bond or the isoxazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reaction conditions but could include oxidized or reduced forms of the original compound, or substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzodioxole or isoxazole-containing compounds.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with benzodioxole and isoxazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxy-5-isoxazolyl)propanamide: can be compared to other compounds with benzodioxole or isoxazole rings, such as:
Uniqueness
The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxy-5-isoxazolyl)propanamide lies in its specific combination of functional groups and ring structures, which may confer unique biological or chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C15H16N2O5 |
---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C15H16N2O5/c1-19-15-7-11(22-17-15)3-5-14(18)16-8-10-2-4-12-13(6-10)21-9-20-12/h2,4,6-7H,3,5,8-9H2,1H3,(H,16,18) |
InChI Key |
HBNBUMMMEOXSFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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